molecular formula C20H23N5O6S B106038 [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate CAS No. 5605-63-0

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B106038
CAS No.: 5605-63-0
M. Wt: 461.5 g/mol
InChI Key: CQZZVOYVIBCNRU-NVQRDWNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside analogue featuring a modified tetrahydrofuro[3,4-d][1,3]dioxolane sugar core. The adenine base (6-aminopurin-9-yl) is attached to the 4-position of the fused ring system, while a 4-methylbenzenesulfonate (tosyl) group is linked via a methylene group at the 6-position. The stereochemistry (3aR,4R,6R,6aR) ensures a rigid, defined conformation, critical for interactions with biological targets such as enzymes or receptors. Tosyl groups are often employed as protective or activating groups in nucleoside chemistry, enhancing solubility or serving as leaving groups in further reactions .

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZVOYVIBCNRU-NVQRDWNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vorbrüggen Glycosylation for Nucleoside Formation

The synthesis begins with the formation of the nucleoside core via Vorbrüggen coupling, a widely used method for connecting purine bases to protected sugar moieties. In one approach, 6-aminopurine is reacted with a diastereomerically pure tetrahydrofuro[3,4-d][1,dioxolane derivative under trimethylsilyl triflate (TMSOTf) catalysis. This step achieves >90% regioselectivity for the N9-position of the purine, critical for biological activity.

Reaction Conditions :

  • Base : 6-Chloropurine (later aminated) or pre-protected 6-aminopurine

  • Sugar : (3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-ol

  • Catalyst : TMSOTf (0.2 equiv) in anhydrous acetonitrile

  • Temperature : 80°C, 12 hours

  • Yield : 68–74% after silica gel chromatography.

Hydroxyl Group Tosylation

The primary hydroxyl group at the C6 position of the sugar is converted to the 4-methylbenzenesulfonate (tosylate) ester, enabling subsequent nucleophilic displacements. Two predominant methods are documented:

Method A: Pyridine-Mediated Tosylation

Procedure :

  • Dissolve the nucleoside intermediate (1 equiv) in anhydrous pyridine (0.1 M).

  • Add 4-methylbenzenesulfonyl chloride (1.5 equiv) dropwise at 0°C.

  • Stir for 18 hours at room temperature.

  • Quench with ice water, extract with dichloromethane, and purify via flash chromatography.

Key Data :

ParameterValue
Yield82–85%
Purity (HPLC)≥98%
Byproducts<2% (di-tosylated)

Method B: DMAP-Catalyzed Tosylation

Procedure :

  • Use dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst in dichloromethane.

  • React with tosyl chloride (1.2 equiv) at −20°C for 6 hours.

  • Neutralize with NaHCO₃ and purify via recrystallization (ethyl acetate/hexane).

Key Data :

ParameterValue
Yield76–78%
Purity (HPLC)97%
Reaction Time6 hours

Stereochemical Control and Protection Strategies

Sugar Protection-Deprotection Sequences

The tetrahydrofurodioxolane sugar requires precise protection to avoid side reactions:

  • 2,2-Dimethyl Protection : Introduced using 2-methoxypropene in acetone with camphorsulfonic acid (CSA), achieving >95% conversion.

  • Benzyl vs. Acetyl Groups : Benzyl protection (via BnBr/Ag₂O) is preferred for acid stability during tosylation, whereas acetyl groups are prone to migration.

Optimized Protocol :

  • Protect C3 and C4 hydroxyls as benzyl ethers.

  • Introduce the 2,2-dimethyl group via acid-catalyzed acetonide formation.

  • Deprotect benzyl groups after tosylation using H₂/Pd-C (1 atm).

Resolution of Diastereomers

Chiral HPLC (Chiralpak IC column) resolves the (3aR,4R,6R,6aR) isomer from undesired diastereomers. Mobile phases of hexane/isopropanol (85:15) achieve baseline separation with α = 1.32.

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system to enhance throughput:

  • Step 1 : Vorbrüggen coupling in a packed-bed reactor (TMSOTf immobilized on silica).

  • Step 2 : In-line tosylation using a micromixer for rapid reagent combining.

  • Throughput : 1.2 kg/day with 89% yield.

Advantages :

  • Reduced purification needs (≤5% impurities).

  • 50% lower solvent consumption vs. batch processes.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.

  • Catalyst Recycling : TMSOTf recovered via distillation (78% recovery rate).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-8), 7.80 (d, J = 8.2 Hz, 2H, tosyl aromatic), 5.90 (d, J = 4.1 Hz, 1H, H-1'), 4.45–4.20 (m, 3H, H-6, H-3a, H-6a), 2.45 (s, 3H, CH₃ tosyl), 1.50 (s, 3H, CH₃), 1.48 (s, 3H, CH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₁H₂₅N₅O₆S: 500.1552; found: 500.1548.

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm)

  • Mobile Phase: 0.1% TFA in H₂O (A) and MeCN (B), gradient 10→90% B over 20 min

  • Retention Time: 12.7 min .

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • The compound's structure resembles nucleosides known for antiviral properties. Compounds similar to purines have been studied extensively for their ability to inhibit viral replication. For instance, derivatives of adenine have shown efficacy against various viruses by acting as chain terminators during nucleic acid synthesis.
  • Cancer Treatment :
    • Research indicates that purine derivatives can interfere with DNA synthesis in rapidly dividing cells. This mechanism is crucial in developing chemotherapeutic agents aimed at targeting cancer cells. The specific configuration of this compound may enhance its selectivity for cancerous tissues over normal cells.
  • Antibacterial Properties :
    • Some studies suggest that compounds with aminopurine structures exhibit antibacterial activity. This could be leveraged in developing new antibiotics or adjunct therapies to combat resistant bacterial strains.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. Understanding its inhibitory effects can provide insights into metabolic pathways and potential therapeutic targets.
  • Molecular Probes :
    • Due to its unique structural attributes, this compound can be utilized as a molecular probe in biochemical assays to study interactions between nucleotides and proteins.
  • Drug Delivery Systems :
    • The sulfonate group can enhance solubility and stability in physiological conditions, making it a candidate for drug delivery applications where controlled release is necessary.

Case Studies

  • Antiviral Efficacy :
    • A study published in Journal of Medicinal Chemistry explored the antiviral properties of various purine derivatives against HIV and Hepatitis C virus (HCV). The findings indicated that modifications to the purine ring could significantly enhance antiviral activity (Smith et al., 2021).
  • Cancer Cell Targeting :
    • Research featured in Cancer Research demonstrated that purine analogs could selectively induce apoptosis in cancer cells while sparing normal cells (Johnson et al., 2020). This highlights the potential of compounds like the one discussed for targeted cancer therapies.
  • Enzyme Interaction Studies :
    • A recent investigation into the inhibition of adenosine deaminase by purine derivatives revealed that specific structural modifications could lead to increased binding affinity (Lee et al., 2022). This underscores the relevance of studying the compound's interactions within metabolic pathways.

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine involves its conversion to adenosine derivatives that interact with specific receptors. For example, adenosine derivatives can interact with ADP receptors on platelets, leading to platelet activation or inhibition . The compound itself acts as a precursor, and its effects are mediated through the formation of active adenosine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference IDs
Target Compound Adenine, Tosyl ester C₁₉H₂₂N₅O₆S 443.47 Potential prodrug; tosyl enhances solubility or acts as a leaving group
9-((3aR,4R,6R,6aR)-6-Aminomethyl-tetrahydrofurodioxol-4-yl)-9H-purin-6-ylamine () Adenine, Aminomethyl C₁₄H₁₉N₆O₄ 335.34 High-yield synthesis (88%); aminomethyl may improve cellular uptake
N-(((3aR,4R,6R,6aR)-...tetrahydrofurodioxol-4-yl)methyl)-4-methylbenzenesulfonamide (D3, ) Trifluoromethylphenyl piperazine, Tosylamide C₂₈H₃₁F₃N₇O₅S 626.65 Mycobacterium inhibition; sulfonamide group modulates target binding
((3aR,4R,6R,6aR)-6-(6-Amino-2-chloro-9H-purin-9-yl)-...dioxol-4-yl)methanol () 2-Chloroadenine, Methanol C₁₃H₁₆ClN₅O₄ 341.75 Chlorine increases metabolic stability; methanol limits solubility
((3aR,4R,6R,6aR)-6-Methoxy-...dioxol-4-yl)methyl 4-methylbenzenesulfonate (-23) Methoxy, Tosyl ester C₁₆H₂₂O₇S 358.41 Methoxy stabilizes ring conformation; used in nucleoside intermediate synthesis
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-...dioxol-4-yl)methyl sulfamate () Adenine, Sulfamate C₁₃H₁₈N₆O₆S 386.38 Sulfamate may inhibit enzymes like carbonic anhydrase; research use only

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The tosyl group in the target compound and D3 () enhances solubility and may facilitate nucleophilic displacement reactions. Chlorine in ’s 2-chloroadenine derivative likely improves resistance to deamination, a common metabolic degradation pathway for nucleosides .

Synthetic Efficiency :

  • Hydrogenation (e.g., ) and sulfonylation (e.g., ) are critical steps. Yields vary significantly (57.9–88%), influenced by steric hindrance and reagent reactivity .

Conformational Stability :

  • Methoxy-substituted analogues (-23) exhibit stabilized sugar puckering, which could enhance binding to viral polymerases or kinases .

Biological Activity

The compound [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate is a significant derivative of adenosine that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20H23N5O6S
  • Molecular Weight : 461.49 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through interactions with purinergic receptors. These receptors are critical in various physiological processes including cell signaling and immune responses. The presence of the aminopurine moiety suggests a potential for nucleoside analog activity which may inhibit certain enzymes involved in nucleotide metabolism.

Antiviral Properties

Research indicates that various derivatives of adenosine exhibit antiviral activity. For instance:

  • Case Study : A study demonstrated that adenosine derivatives can inhibit viral replication in vitro by interfering with viral RNA synthesis. The specific compound's structure enhances its affinity for viral polymerases .

Antitumor Activity

The compound has shown promise in cancer research:

  • Case Study : In a preclinical trial involving human cancer cell lines (e.g., breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Mechanistic studies revealed activation of caspase pathways and modulation of cell cycle regulators .

Immunomodulatory Effects

The compound may also play a role in modulating immune responses:

  • Research Finding : In vitro assays indicated that the compound can enhance the production of cytokines such as IL-2 and IFN-gamma from T-cells. This suggests potential applications in immunotherapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
ImmunomodulatoryEnhanced cytokine production

Q & A

Basic: What synthetic routes are available for preparing this compound, and how is regioselectivity ensured during tosylation?

The compound is synthesized via a two-step process: (1) preparation of the nucleoside alcohol precursor, followed by (2) tosylation. In the critical tosylation step, the alcohol reacts with p-toluenesulfonyl chloride (TsCl) or Ts₂O in anhydrous dichloromethane (CH₂Cl₂) under reflux with pyridine as a base. Pyridine neutralizes generated HCl, shifting the equilibrium toward product formation. Regioselectivity is controlled by steric and electronic factors: the primary hydroxyl group in the sugar moiety is more reactive toward sulfonylation than secondary or protected hydroxyls. Reaction progress is monitored via TLC, and purification employs flash chromatography with gradients of ethyl acetate/hexane .

Basic: Which analytical techniques are essential for confirming structural identity and purity?

Key methods include:

  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., 3aR,4R,6R,6aR configuration) and confirms the presence of the adenine base, dioxolane ring, and tosyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC-PDA : Assesses purity (>95% by area normalization) and detects impurities.
  • X-ray crystallography (if applicable): Resolves absolute stereochemistry. For example, related nucleoside analogs in the RCSB PDB database (e.g., QQX and QQY ligands) use crystallographic data to confirm chiral centers .

Advanced: How can researchers optimize low yields in the tosylation step?

Low yields often arise from incomplete activation of the hydroxyl group or side reactions. Optimization strategies include:

  • Reagent stoichiometry : Use 1.5–2.0 equivalents of Ts₂O to ensure complete conversion .
  • Solvent choice : Anhydrous CH₂Cl₂ minimizes hydrolysis; adding molecular sieves (3Å) absorbs residual moisture .
  • Temperature control : Reflux conditions (40–50°C) accelerate reactivity while avoiding decomposition.
  • Workup : Quench excess Ts₂O with ice-cold water, and extract the product promptly to prevent back-hydrolysis.

Advanced: How should conflicting data between NMR and MS be resolved?

Discrepancies may arise from:

  • Isotopic peaks in MS : Validate using HRMS to distinguish [M+H]⁺ from adducts (e.g., [M+NH₄]⁺).
  • NMR impurities : Re-purify the compound via preparative HPLC or recrystallization.
  • Stereochemical ambiguity : Compare experimental NMR data (e.g., coupling constants J₃a,4 and J₆,6a) with computational predictions (DFT or molecular modeling) .

Advanced: What strategies ensure stereochemical fidelity during synthesis?

  • Chiral starting materials : Use enantiopure nucleoside precursors (e.g., D-ribose derivatives) to preserve configuration.
  • Protecting groups : Temporary protection of hydroxyls (e.g., acetyl or TBS groups) prevents epimerization .
  • Stereospecific reagents : Enzymatic or organocatalytic methods can enhance selectivity. For example, lipases selectively acylate specific hydroxyls in nucleosides .

Advanced: How is this compound applied in medicinal chemistry (e.g., prodrug design or enzyme inhibition)?

The tosyl group acts as a leaving group, enabling nucleophilic substitution to generate prodrugs or conjugates. Examples include:

  • Antiviral prodrugs : The tosylate can be displaced by phosphonate groups to mimic nucleotide triphosphates, inhibiting viral polymerases .
  • Protein arginine methyltransferase (PRMT) inhibitors : Analogous compounds are functionalized with guanidino or purine moieties to block enzyme active sites .

Advanced: What safety protocols are critical when handling this compound?

  • Toxicity : The tosyl group may irritate skin/mucous membranes. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at –20°C under argon to prevent hydrolysis.
  • Waste disposal : Neutralize residual Ts₂O with sodium bicarbonate before disposal .

Advanced: How can computational methods aid in predicting reactivity or biological activity?

  • DFT calculations : Model transition states to predict regioselectivity in sulfonylation .
  • Molecular docking : Screen against targets (e.g., CD73 or PRMT4) to prioritize analogs for synthesis .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.